molecular formula C10H13NO3S B1271235 4-Acetyl-N,N-dimethyl-benzenesulfonamide CAS No. 60000-87-5

4-Acetyl-N,N-dimethyl-benzenesulfonamide

Cat. No. B1271235
CAS RN: 60000-87-5
M. Wt: 227.28 g/mol
InChI Key: JJTSRGOGIDQHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Acetyl-N,N-dimethyl-benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse applications, including their use as antimicrobial agents. The structural variations in these compounds, such as the acetyl and chloro substitutions, contribute to their unique properties and potential applications in various fields, including pharmaceuticals .

Synthesis Analysis

The synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, a closely related compound, has been achieved through a one-pot synthesis under base conditions. This method is advantageous due to its excellent yields, short reaction times, and high purity of the product. The synthesis process is efficient and can be considered a simple route to obtain the desired sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide has been elucidated using various spectroscopic techniques, including 1H-NMR, FT-IR, and UV-Vis spectroscopy. The crystal structure, determined by single crystal X-ray structure analysis, reveals a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings. The crystal packing is characterized by N–H···O and C–H···O hydrogen bonds forming double chains, and is further stabilized by weak C−H···O, C−Cl···π, and π···π interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 4-Acetyl-N,N-dimethyl-benzenesulfonamide are not detailed in the provided abstracts, the related compounds exhibit interactions such as π–π interactions and hydrogen bonding, which are crucial in the formation of molecular chains and three-dimensional networks in their crystal structures. These interactions are indicative of the reactive nature of these compounds and their potential to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are closely related to their molecular structures. The presence of acetyl and amino groups, as well as other substituents, influences their spectral characteristics and antimicrobial activity. The compounds have been characterized by FT-IR, 1H NMR, GC-MS, and elemental analysis, which provide insights into their chemical properties. Additionally, in-silico studies, including QSAR screening and docking, have been used to predict pharmacokinetic properties and study drug-binding properties, suggesting that these compounds have good binding properties with molecular targets such as pseudomonas aeruginosa exotoxin A .

Scientific Research Applications

Synthesis and Biological Evaluation

4-Acetyl-N,N-dimethyl-benzenesulfonamide derivatives have been studied extensively for their potential in synthesizing novel compounds with significant biological activities. For instance, Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives and their biological evaluation, revealing that some chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Antimicrobial Applications

The antimicrobial activity of 4-acetyl-N,N-dimethyl-benzenesulfonamide derivatives has been a subject of research. Ajeet, Tripathi, and Kumar (2014) designed and synthesized a series of such derivatives, evaluating their in-silico antimicrobial activity and finding that they exhibited good binding properties with molecular targets (Ajeet, Tripathi, & Kumar, 2014).

Anticancer and Radioprotective Agents

The potential use of 4-acetyl-N,N-dimethyl-benzenesulfonamide in synthesizing novel quinolines with possible anticancer and radioprotective properties has been investigated. Ghorab et al. (2008) reported the synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives, some of which showed interesting cytotoxic activity compared with the reference drug doxorubicin (Ghorab et al., 2008).

Inhibition of Enzymes

The inhibitory effects of 4-acetyl-N,N-dimethyl-benzenesulfonamide derivatives on enzymes have been explored. Gul et al. (2016) synthesized derivatives that potently inhibited cytosolic human carbonic anhydrase I and II isoenzymes, suggesting potential medical applications (Gul et al., 2016).

Safety And Hazards

The safety and hazards associated with 4-Acetyl-N,N-dimethyl-benzenesulfonamide are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-acetyl-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTSRGOGIDQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366406
Record name 4-Acetyl-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-N,N-dimethyl-benzenesulfonamide

CAS RN

60000-87-5
Record name 4-Acetyl-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

From the damp 4-acetylbenzenesulfonyl chloride from 200 g. of sodium 4-acetylbenzenesulfonate, and 1 l. of 20% aqueous dimethylamine, following the procedure of (c) above, there is obtained 4-acetyl-N,N-dimethylbenzenesulfonamide; m.p. 97°-99° C. after crystallization from aqueous ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Acetylbenzenesulphonyl chloride (4.0 g, 18 mmol), aqueous dimethylamine (10 ml, 55 mmol), and THF (30 ml) were stirred together for 1 h at 20° C. and then partitioned between ethyl acetate and brine. The organic layer was dried (MgSO4) and evaporated under reduced pressure and the resulting residue recrystallised from either water or ether to give p-dimethylaminosulphonylacetophenone as fine white needles (3.8 g, 93%) m.p. 98°-99° C. (H2O); δH (dmso-d6) 8.0 (4H, ABq, aryl), 2.65 (9H, S, 3×Me).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

From the damp 4-acetylbenzenesulfonyl chloride from 200 g. of sodium 4-acetylbenzenesulfonate, and 1 1. of 20% aqueous dimethylamine, following the procedure of c) above, there is obtained 4-acetyl-N,N-dimethylbenzenesulfonamide; m.p. 97°-99° C. after crystallization from aqueous ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.